ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate
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Overview
Description
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The compound ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and cell proliferation .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target enzymes due to its ability to accept and donate hydrogen bonds . This allows the compound to bind to the active sites of these enzymes, thereby inhibiting their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit the activity of PARP-1 and EGFR, two key targets in cancer therapy .
Biochemical Pathways
The inhibition of these enzymes can affect various biochemical pathways. For example, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body . The inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission . The inhibition of PARP-1 and EGFR can disrupt DNA repair and cell proliferation, leading to cell death in cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action can vary depending on the specific target and biological context. For example, in the context of cancer therapy, the compound has been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to donate and accept hydrogen bonds, thereby influencing its interaction with target enzymes . Additionally, the presence of other molecules in the environment can also affect the compound’s action, as they can compete with the compound for binding to the same target
Preparation Methods
The synthesis of ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate typically involves a multicomponent reaction. One common method includes the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates . This reaction is carried out under mild conditions and results in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have two triazolothiadiazine units and exhibit potent anticancer activities.
Ethyl 2-{3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate: This compound has a chlorophenyl group, which may enhance its biological activity compared to the methyl-substituted derivative.
This compound stands out due to its unique combination of triazole and thiadiazine rings, providing a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-3-15-8(14)4-7-5-16-9-11-10-6(2)13(9)12-7/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLARKVVRRYJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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